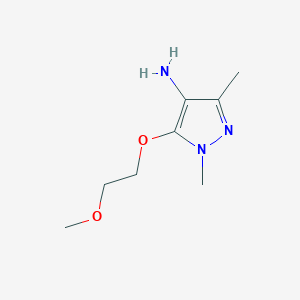
5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with methoxyethoxy and dimethyl groups
Méthodes De Préparation
The synthesis of 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyethoxy and dimethyl groups. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reagents used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include sodium bis(2-methoxyethoxy)aluminium hydride for reduction and various acids or bases for substitution reactions
Applications De Recherche Scientifique
5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine can be compared with similar compounds such as sodium bis(2-methoxyethoxy)aluminium hydride and tris(2-methoxyethoxy)(vinyl)silane. These compounds share some structural similarities but differ in their chemical properties and applications. For example, sodium bis(2-methoxyethoxy)aluminium hydride is primarily used as a reducing agent, while tris(2-methoxyethoxy)(vinyl)silane is used in polymer chemistry .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Propriétés
Formule moléculaire |
C8H15N3O2 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
5-(2-methoxyethoxy)-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O2/c1-6-7(9)8(11(2)10-6)13-5-4-12-3/h4-5,9H2,1-3H3 |
Clé InChI |
GEZNNHCHHNXUEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1N)OCCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13640003.png)

![3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13640015.png)
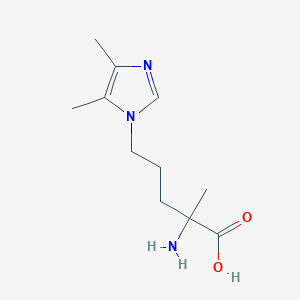
![3-Bromo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B13640026.png)

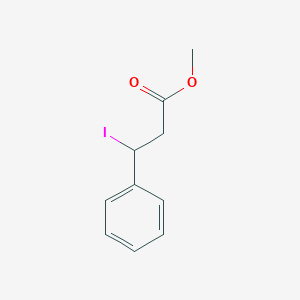
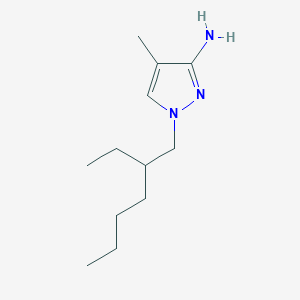
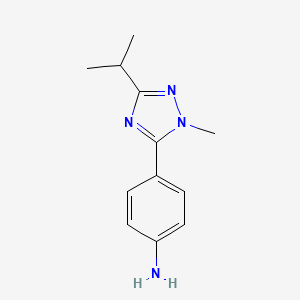
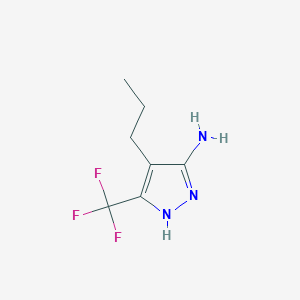
![1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine](/img/structure/B13640061.png)
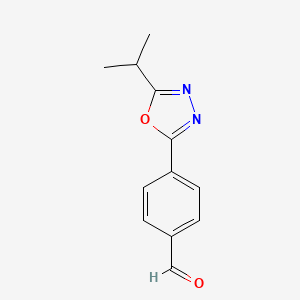
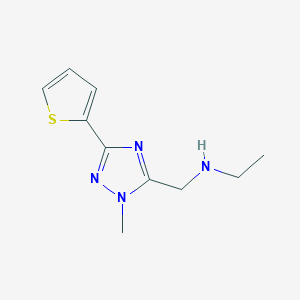
![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride](/img/structure/B13640090.png)
